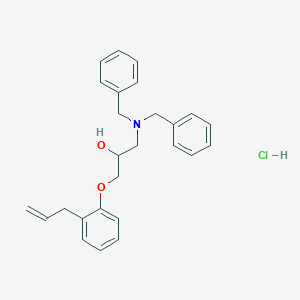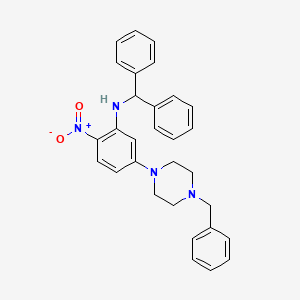
3-methyl-N-(4-nitrophenyl)butanamide
Vue d'ensemble
Description
3-methyl-N-(4-nitrophenyl)butanamide is a chemical compound that belongs to the amide family. It is also known as N-(4-nitrophenyl)-3-methylbutanamide. The compound is widely used in scientific research and has various applications in the field of biochemistry and physiology.
Applications De Recherche Scientifique
Vibrational Spectral Analysis
3-Methyl-N-(4-Nitrophenyl)Butanamide and similar compounds have been studied using vibrational spectral techniques. Such studies are crucial for understanding the molecular structure of these compounds. In one study, 2-[(4-methyl-2-nitrophenyl)diazenyl]-3-oxo-N-phenyl-butanamide was characterized to assign spectral bands of its FT-IR and FT-Raman spectra to its molecular structure, confirming a hydrazone configuration in its solid state (Hu, 2013).
Chemical Behavior in Solutions
Another research focus is the chemical behavior of similar compounds in solutions, like aqueous sodium hydroxide. Studies have looked into how these compounds undergo transformations, such as ring closure and subsequent hydrolysis, to form various derivatives (Sedlák et al., 2002).
Environmental Decontamination
Compounds like 3-Methyl-4-nitrophenol, a breakdown product of similar pesticides, have been explored for their role in environmental decontamination. Research in this area includes the study of microorganisms capable of degrading these compounds, which is crucial for bioremediation purposes (Bhushan et al., 2000).
Drug Metabolism and Pharmacokinetics
Understanding the metabolism and pharmacokinetics of these compounds is another important research area. For example, studies have examined the metabolic profile and pharmacokinetics of related compounds in rats to investigate their potential as therapeutic agents (Wu et al., 2006).
Preparation and Synthesis
Research also focuses on the methods of preparation and synthesis of these compounds. For instance, studies have developed efficient methods for preparing derivatives like 4-nitrophenyl N-methyl- and N-alkylcarbamates, which are important intermediates in various chemical syntheses (Peterson et al., 2006).
Identification and Evaluation as Chemopreventive Agents
Some compounds in this class have been identified as potential cancer chemopreventive agents. Their evaluation in animal models and human clinical trials is an ongoing area of research, contributing significantly to the development of new cancer therapies (Boone et al., 1990).
Propriétés
IUPAC Name |
3-methyl-N-(4-nitrophenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-8(2)7-11(14)12-9-3-5-10(6-4-9)13(15)16/h3-6,8H,7H2,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFXFSPCJIELDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(5-chloro-2-pyridinyl)butanamide](/img/structure/B3979687.png)
![1-methyl-4-(5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)piperazine](/img/structure/B3979706.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-iodobenzamide](/img/structure/B3979709.png)

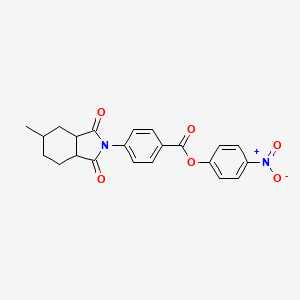

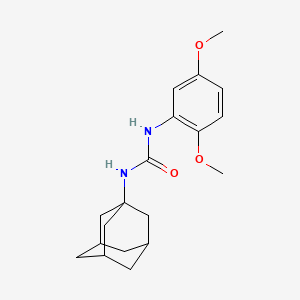
![N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-phenylisoxazole-3-carboxamide](/img/structure/B3979736.png)
![4-(3,4-dimethoxybenzyl)-3-[2-(4-morpholinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B3979738.png)
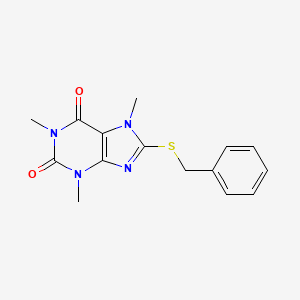

![2-[(1,3-benzothiazol-2-ylthio)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3979759.png)
